molecular formula C10H18O4 B1587675 3,6,9,12-Tetraoxatetradeca-1,13-diene CAS No. 765-12-8

3,6,9,12-Tetraoxatetradeca-1,13-diene

Cat. No.: B1587675
CAS No.: 765-12-8
M. Wt: 202.25 g/mol
InChI Key: CYIGRWUIQAVBFG-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradeca-1,13-diene, also known as triethylene glycol divinyl ether, is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . This compound is characterized by its four oxygen atoms and two vinyl groups, making it a versatile chemical in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxatetradeca-1,13-diene can be synthesized through the reaction of triethylene glycol with acetylene in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process where triethylene glycol and acetylene are fed into a reactor containing a base catalyst. The product is then purified through distillation to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or carbonyl compounds.

    Reduction: The compound can be reduced to form saturated ethers.

    Substitution: It can participate in nucleophilic substitution reactions, where the vinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

3,6,9,12-Tetraoxatetradeca-1,13-diene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradeca-1,13-diene involves its ability to form stable complexes with other molecules through its vinyl groups and oxygen atoms. These interactions can lead to the formation of cross-linked networks in polymers or stable drug complexes in pharmaceutical applications. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 3,6,9,12-Tetraoxatetradeca-1,13-diene is unique due to its balance of flexibility and reactivity, making it suitable for a wide range of applications in both research and industry. Its ability to form stable complexes and cross-linked networks sets it apart from other similar compounds .

Properties

IUPAC Name

1,2-bis(2-ethenoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIGRWUIQAVBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCCOCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31667-45-5
Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31667-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044986
Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

765-12-8
Record name Triethylene glycol divinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol divinyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene
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Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene
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Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene
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Record name 3,6,9,12-Tetraoxatetradeca-1,13-diene
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Record name TRIETHYLENE GLYCOL DIVINYL ETHER
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Synthesis routes and methods I

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Synthesis routes and methods II

Procedure details

Specific examples of the component (B) include: (meth)acrylates having an alkyl group such as butyl (meth)acrylate, isobutyl (meth)acrylate, t-butyl (meth)acrylate, pentyl (meth)acrylate, amyl (meth)acrylate, isoamyl (meth)acrylate, hexyl (meth)acrylate, heptyl (meth)acrylate, octyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, iso-octyl (meth)acrylate, nonyl (meth)acrylate, iso-nonyl (meth)acrylate, decyl (meth)acrylate, iso-decyl (meth)acrylate, undecyl (meth)acrylate, dodecyl (meth)acrylate, and lauryl (meth)acrylate; alicyclic structure-containing (meth)acrylates such as isobornyl (meth)acrylate, bornyl (meth)acrylate, tricyclodecanyl (meth)acrylate, dicyclopentanyl (meth)acrylate, dicyclopentenyl (meth)acrylate, 4-butylcyclohexyl (meth)acrylate, and cyclohexyl (meth)acrylate; (meth)acrylate having an aromatic ring such as benzyl (meth)acrylate; other monofunctional (meth)acrylates such as 2-hydroxyethyl (meth)acrylate, 2-hydroxypropyl (meth)acrylate, 4-hydroxybutyl acrylate, stearyl (meth)acrylate, iso-stearyl (meth)acrylate, tetrahydrofurfuryl (meth)acrylate, polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, methoxyethylene glycol (meth)acrylate, ethoxyethyl (meth)acrylate, methoxypolyethylene glycol (meth)acrylate, methoxy polypropylene glycol (meth)acrylate, dimethylaminoethyl (meth)acrylate, diethylaminoethyl (meth)acrylate, and 7-amino-3,7-dimethyloctyl (meth)acrylate; polyfunctional (meth)acrylates such as trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth)acrylate, polyethylene glycol di(meth)acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, tricyclodecanedimethanol di(meth)acrylate, di(meth)acrylate of ethylene oxide or propylene oxide addition diol of bisphenol A, di(meth)acrylate of ethylene oxide or propylene oxide addition diol of hydrogenated bisphenol A, epoxy (meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, triethylene glycol divinyl ether, and the like.
[Compound]
Name
isoamyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
octyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-ethylhexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iso-octyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nonyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
iso-nonyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
decyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
iso-decyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
undecyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
dodecyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
lauryl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
bornyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
tricyclodecanyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
dicyclopentanyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
dicyclopentenyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
4-butylcyclohexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
cyclohexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
benzyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
2-hydroxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
2-hydroxypropyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
stearyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
iso-stearyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
tetrahydrofurfuryl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
methoxyethylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
ethoxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
methoxypolyethylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
methoxy polypropylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
dimethylaminoethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
diethylaminoethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
butyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
7-amino-3,7-dimethyloctyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tetraethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
polyethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tricyclodecanedimethanol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
epoxy (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
isobutyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
t-butyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
[Compound]
Name
pentyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
[Compound]
Name
amyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6,9,12-Tetraoxatetradeca-1,13-diene

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